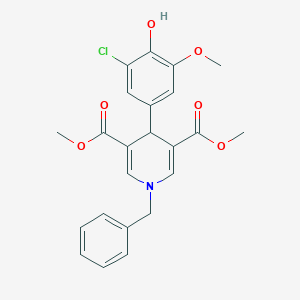
Dimethyl 1-benzyl-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1-benzyl-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate, also known as Cilnidipine, is a calcium channel blocker that is widely used in the treatment of hypertension. The compound was first synthesized in the early 1990s and has since been extensively studied for its pharmacological properties.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Dimethyl 1-benzyl-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a derivative of Hantzsch 1,4-dihydropyridine, which has been synthesized and analyzed using X-ray crystallography, density functional theory (DFT), Hirshfeld surface, and molecular orbital calculations (Jasinski et al., 2013).
Pharmacological Screening for Anticonvulsant and Sedative Activity
- Derivatives of dimethyl 1,4-dihydropyridine-3,5-dicarboxylate, including diethyl and dimethyl variants, have been synthesized and evaluated for in vivo anticonvulsant and sedative activities using methods like Maximal electroshock and Pentylenetetrazole induced convulsion, and locomotor activity assessment (Samaunnisa et al., 2014).
Applications in Larvicidal Activity
- New bis(4-substituted benzyl) 4-(4-substitued phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate derivatives were synthesized and showed promising larvicidal activity against Anopheles arabiensis, a significant mosquito species in malaria transmission (Rao et al., 2017).
Study of Reaction Mechanisms and Stereochemistry
- Investigations into the stereochemistry and reaction mechanisms of 1,4-dihydropyridine derivatives, including the study of rearrangement reactions, have provided insights into the structural and chemical properties of these compounds (Anderson & Johnson, 1966).
Electrochemical Analysis in Protic Medium
- The electrochemical behavior of unsymmetrical 1,4-dihydropyridine derivatives has been analyzed in hydroalcoholic mediums, providing insights into their reduction and oxidation processes and potential applications in chemical synthesis (David et al., 1995).
Synthesis and Characterization Techniques
- The compound has been synthesized and characterized using various techniques such as microwave-assisted synthesis, Hantzsch condensation reactions, and spectroscopic methods, demonstrating its versatility in synthetic chemistry (Zhang et al., 2009).
Propriétés
Nom du produit |
Dimethyl 1-benzyl-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
|---|---|
Formule moléculaire |
C23H22ClNO6 |
Poids moléculaire |
443.9 g/mol |
Nom IUPAC |
dimethyl 1-benzyl-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H22ClNO6/c1-29-19-10-15(9-18(24)21(19)26)20-16(22(27)30-2)12-25(13-17(20)23(28)31-3)11-14-7-5-4-6-8-14/h4-10,12-13,20,26H,11H2,1-3H3 |
Clé InChI |
VHWYLJKJAFJZGR-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=CC=C3)C(=O)OC)Cl)O |
SMILES canonique |
COC1=C(C(=CC(=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=CC=C3)C(=O)OC)Cl)O |
Synonymes |
5-Amino-4-oxopentanoic acid hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethyl-8,8-dimethyl-3-(2-morpholin-4-ylethyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5022.png)







![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanoic acid](/img/structure/B8316.png)

![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)


